(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide
描述
The compound (E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide, more commonly recognized by its clinical name Dacomitinib (PF-00299804), is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Its molecular formula is C₂₄H₂₅ClFN₅O₂, with a molecular weight of 469.95 g/mol and CAS registry number 1110813-31-4 . Structurally, it features a quinazoline core substituted with a 3-chloro-4-fluorophenylamino group at position 4, a methoxy group at position 7, and a piperidin-1-yl-containing but-2-enamide side chain at position 6 . This side chain confers irreversible binding to EGFR through covalent interaction with cysteine residues (e.g., Cys797 in EGFR) . Dacomitinib is clinically approved for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC), particularly targeting L858R/T790M mutations that confer resistance to first-generation TKIs .
属性
IUPAC Name |
(E)-N-(4-piperidin-1-ylbut-2-ynyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-8-13(16)14-9-4-7-12-15-10-5-3-6-11-15/h2,8H,3,5-6,9-12H2,1H3,(H,14,16)/b8-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDITSDVAVJAIK-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide, with the molecular formula C13H20N2O and a molecular weight of 220.316, is a compound of interest in pharmacological research. This article explores its biological activity, including its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide involves standard organic synthetic techniques, often starting from readily available piperidine derivatives. The compound's structure allows for various substitutions that can influence its biological activity.
Research indicates that modifications to the piperidine ring and the alkyne moiety can significantly affect the compound's potency and selectivity for biological targets. For instance, studies on similar piperidine derivatives have shown that variations in substituents can lead to enhanced inhibitory effects against specific cancer cell lines, such as HepG2 cells, with IC50 values reported as low as 0.12 μM for structurally related compounds .
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of (E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide. Compounds within the same structural class have been shown to induce apoptosis in cancer cells by activating key pathways such as hypoxia-inducible factor 1 (HIF-1α). This activation promotes the expression of downstream target genes like p21 and enhances cleaved caspase-3 levels, leading to increased apoptosis in tumor cells .
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 10b | 0.12 | HIF-1α activation, apoptosis induction |
| Compound 10j | 0.13 | HIF-1α activation, apoptosis induction |
| (E)-N-(4-piperidin) | TBD | TBD |
The mechanism by which (E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide exerts its biological effects appears to be linked to its ability to modulate signaling pathways involved in cell survival and proliferation. The compound may act as an inhibitor of certain kinases or transcription factors that are critical for tumor growth.
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound and its analogs:
- In Vitro Studies : In vitro assays demonstrated that compounds similar to (E)-N-(4-(piperidin-1-yl)but-2-enamide) significantly inhibited the growth of various cancer cell lines, including breast and liver cancers .
- Animal Models : Preliminary studies in animal models have suggested that these compounds can reduce tumor size when administered at therapeutic doses, although further research is needed to understand their pharmacokinetics and toxicity profiles.
- Potential for Drug Development : The promising antitumor properties indicate that (E)-N-(4-(piperidin-1-yl)but-2-enamide) could serve as a lead compound for developing new anticancer therapies.
相似化合物的比较
Comparison with Similar Compounds
Dacomitinib belongs to the second-generation EGFR TKIs , which are distinguished by their irreversible binding mechanism and broader activity against resistance mutations. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Pharmacological Comparison of Dacomitinib and Analogous EGFR Inhibitors
Key Structural and Functional Differences
Side Chain Variations: Dacomitinib’s piperidin-1-yl group enhances solubility and pharmacokinetic stability compared to the dimethylamino group in Neratinib and Afatinib . This modification reduces off-target effects and improves CNS penetration . The methoxy group at position 7 in Dacomitinib contributes to higher selectivity for mutant EGFR over wild-type receptors, reducing toxicity .
Target Spectrum: While Dacomitinib and Afatinib both target L858R/T790M mutations, Afatinib also inhibits HER2, broadening its utility in HER2-driven cancers . Neratinib’s 3-cyanoquinoline core and pyridinylmethoxy group confer dual EGFR/HER2 inhibition but limit potency against T790M mutations .
Clinical Efficacy :
- In phase III trials, Dacomitinib demonstrated a median progression-free survival (PFS) of 14.7 months in EGFR-mutant NSCLC, outperforming Gefitinib (9.2 months) .
- Afatinib showed comparable efficacy (PFS: 11.0 months) but higher rates of dose-limiting toxicities (e.g., diarrhea, rash) due to broader kinase inhibition .
Osimertinib (third-generation TKI) overcomes C797S resistance but is ineffective against Dacomitinib-resistant MET-driven cases .
Crystallographic and Formulation Differences
- Dacomitinib is frequently formulated as a monohydrate (C₂₄H₂₅ClFN₅O₂·H₂O) to enhance stability and bioavailability .
- Neratinib and Afatinib are typically administered as free bases, but salt forms (e.g., maleate) are patented to improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
